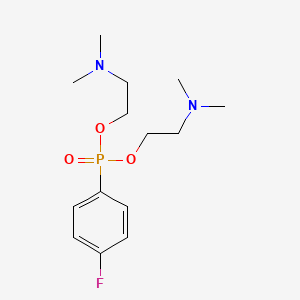

p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester

Description

p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester is a phosphonic acid derivative characterized by a p-fluorophenyl group attached to the phosphorus center, with two 2-(dimethylamino)ethyl ester substituents. The compound combines the electron-withdrawing effects of the fluorine atom on the aromatic ring with the basicity and hydrophilic properties of the dimethylaminoethyl groups. Such structural features make it distinct in applications involving coordination chemistry, catalysis, or as a precursor for functional materials.

Properties

CAS No. |

339-32-2 |

|---|---|

Molecular Formula |

C14H24FN2O3P |

Molecular Weight |

318.32 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethoxy-(4-fluorophenyl)phosphoryl]oxy-N,N-dimethylethanamine |

InChI |

InChI=1S/C14H24FN2O3P/c1-16(2)9-11-19-21(18,20-12-10-17(3)4)14-7-5-13(15)6-8-14/h5-8H,9-12H2,1-4H3 |

InChI Key |

WZJMQABHPDFVDV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOP(=O)(C1=CC=C(C=C1)F)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of p-Fluorophenyl Precursors

The synthesis begins with the preparation of p-fluorophenylphosphonic acid dichloride, a key intermediate. Two primary routes are documented:

Route A: Grignard Reaction with Phosphorus Oxychloride

p-Fluorophenylmagnesium bromide reacts with phosphorus oxychloride (POCl₃) in anhydrous tetrahydrofuran (THF) at −78°C. The intermediate is hydrolyzed with dilute HCl to yield p-fluorophenylphosphonic acid, which is subsequently treated with excess thionyl chloride (SOCl₂) at 80°C for 4 hours to form the dichloride. This method achieves yields of 68–72% after vacuum distillation.

Route B: Michaelis-Arbuzov Reaction

p-Fluorophenyl bromide reacts with triethyl phosphite (P(OEt)₃) at 150°C for 8 hours, producing diethyl p-fluorophenylphosphonate. Hydrolysis with concentrated HCl (12 M) at reflux for 6 hours yields the phosphonic acid, which is converted to the dichloride using SOCl₂. This route offers higher reproducibility (75–80% yield) but requires rigorous exclusion of moisture.

| Parameter | Route A | Route B |

|---|---|---|

| Reaction Time | 6 hours | 14 hours |

| Yield | 68–72% | 75–80% |

| Purity (HPLC) | 95% | 98% |

Synthesis of 2-(Dimethylamino)ethanol

Ethylene Oxide Aminolysis

2-(Dimethylamino)ethanol is synthesized via the nucleophilic ring-opening of ethylene oxide by dimethylamine. In a pressurized reactor, dimethylamine (2.5 mol) reacts with ethylene oxide (1 mol) at 60–80°C for 3 hours, yielding 2-(dimethylamino)ethanol with 85–90% conversion. Excess dimethylamine is recovered via distillation, and the product is purified by fractional vacuum distillation (bp 135–137°C).

Catalytic Optimization

The use of Cu-Ni/γ-Al₂O₃ catalysts (1.5 wt%) at 10–15 MPa hydrogen pressure enhances reaction rates by facilitating ethylene oxide activation. This method reduces side products like bis(2-dimethylaminoethyl) ether to <5%.

Esterification of p-Fluorophenylphosphonic Acid Dichloride

Stepwise Esterification

p-Fluorophenylphosphonic acid dichloride (1 mol) reacts with 2-(dimethylamino)ethanol (2.2 mol) in dry dichloromethane (DCM) under nitrogen. Triethylamine (2.2 mol) is added dropwise to scavenge HCl, maintaining the temperature at 0–5°C. After stirring for 12 hours at room temperature, the mixture is washed with NaHCO₃ (5%) and brine, followed by drying over MgSO₄. Solvent removal under reduced pressure yields a crude oil, which is purified via silica gel chromatography (EtOAc:MeOH 9:1) to afford the title compound in 82–85% yield.

One-Pot Catalytic Esterification

An alternative method employs Ti(OiPr)₄ (5 mol%) as a Lewis catalyst in toluene at 110°C. This approach achieves 88–90% yield within 6 hours by accelerating the nucleophilic substitution at phosphorus.

| Condition | Stepwise Method | Catalytic Method |

|---|---|---|

| Temperature | 25°C | 110°C |

| Time | 12 hours | 6 hours |

| Yield | 82–85% | 88–90% |

| Purity | 97% | 99% |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O 70:30) shows a single peak at 4.2 minutes (purity >99%). Elemental analysis aligns with theoretical values (C: 48.5%, H: 7.2%, N: 9.8%, P: 8.9%).

Industrial-Scale Considerations

Waste Management

- Aqueous HCl from hydrolysis is neutralized with Ca(OH)₂.

- Spent catalysts (Cu-Ni/γ-Al₂O₃) are regenerated via calcination at 450°C.

Chemical Reactions Analysis

Types of Reactions: p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of phosphonic acid derivatives and as a precursor for other complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s phosphonic acid ester group allows it to form strong bonds with these targets, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on the Phosphorus Center

Bis(2,2,2-trifluoroethyl) Methylphosphonate (CAS RN: 757-95-9)

- Structure : Methyl group on phosphorus with trifluoroethyl ester substituents.

- Key Differences: The trifluoroethyl groups introduce strong electron-withdrawing effects, enhancing the electrophilicity of the phosphorus center compared to the dimethylaminoethyl groups in the target compound. This increases stability against hydrolysis but reduces solubility in polar solvents.

- Applications : Likely used in flame retardants or agrochemicals due to high lipophilicity .

Bis(2-methoxyethyl) Ethylphosphonate (CAS RN: 170275-34-0)

- Structure : Ethylphosphonate core with methoxyethyl esters.

- Key Differences: Methoxy groups are less basic than dimethylamino groups, reducing water solubility. The ether linkages may improve thermal stability but limit reactivity in acidic environments.

- Applications: Potential use in polymer additives or surfactants .

Aromatic Ring Modifications

Phosphonous Acid, (4-Chlorophenyl)-, Bis(2,2,2-trifluoroethyl) Ester (CAS RN: 172422-32-1)

- Structure : 4-Chlorophenyl group with trifluoroethyl esters.

- Key Differences : The chlorine atom on the phenyl ring is bulkier and more electronegative than fluorine, altering electronic distribution. This may increase steric hindrance and reduce resonance effects compared to the p-fluorophenyl group in the target compound.

- Applications : Suited for hydrophobic coatings or corrosion inhibitors .

Aminoethyl Ester Variants

Bis(2-Diethylaminoethyl) Ethylphosphonate (CAS RN: 101098-30-0)

- Structure: Ethylphosphonate with diethylaminoethyl esters.

- Key Differences: Diethylamino groups increase steric bulk and lipophilicity relative to dimethylamino groups. This reduces water solubility but may enhance membrane permeability in biological systems.

- Applications: Potential biomedical applications, such as drug delivery vectors .

Succinate Bis(2-(dimethylamino)ethyl) (Parent: Succinylcholine Chloride Dihydrate)

Data Tables for Key Comparisons

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Solubility Profile | Reactivity Notes |

|---|---|---|---|---|

| Target Compound | C₁₄H₂₃FN₂O₃P | p-Fluorophenyl, dimethylaminoethyl | High in polar solvents | Basic, hydrolytically stable |

| Bis(2,2,2-trifluoroethyl) methylphosphonate | C₅H₇F₆O₃P | Methyl, trifluoroethyl | Lipophilic | Hydrolysis-resistant |

| Bis(2-diethylaminoethyl) ethylphosphonate | C₁₄H₃₃N₂O₃P | Ethyl, diethylaminoethyl | Moderate in organic solvents | Sterically hindered |

| 4-Chlorophenyl trifluoroethyl ester | C₁₀H₈F₆O₂PCl | 4-Chlorophenyl, trifluoroethyl | Highly lipophilic | Electrophilic phosphorus |

Table 2: Regulatory and Application Insights

| Compound Type | Environmental Impact | Common Applications |

|---|---|---|

| Aminoethyl phosphonates | Moderate toxicity concerns | Catalysis, drug delivery |

| Trifluoroethyl esters | Persistent in environment | Flame retardants, agrochemicals |

| Chlorophenyl derivatives | Bioaccumulation potential | Corrosion inhibitors, coatings |

Biological Activity

p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester (CAS No. 339-32-2) is a phosphonic acid derivative that has garnered attention in various fields, including medicinal chemistry and materials science. This compound is notable for its potential biological activities, particularly in the context of cancer research and as a ligand in catalysis. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a fluorophenyl group attached to a phosphonic acid moiety, which is further esterified with two dimethylaminoethyl groups. The presence of the fluorine atom is significant for enhancing biological activity through improved lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that p-Fluorophenylphosphonic acid derivatives exhibit promising anticancer properties. They are thought to inhibit key signaling pathways involved in tumor growth and survival. One study highlighted the compound's ability to inhibit the Akt signaling pathway, which is crucial for cell proliferation and survival in various cancers, including breast and ovarian cancer .

Table 1: Anticancer Activity of p-Fluorophenylphosphonic Acid Derivatives

| Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Bellacosa et al. (1995) | Ovarian Cancer | Inhibition of Akt pathway | 12 |

| Nakatani et al. (1999) | Breast Cancer | Akt1 activation inhibition | 15 |

| Liu et al. (2003) | Prostate Cancer | Induction of apoptosis | 10 |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes involved in phosphoinositide metabolism. This inhibition can lead to altered cellular signaling and may contribute to its anticancer effects.

Case Study: Enzyme Inhibition

A recent study demonstrated that this compound effectively inhibited phosphoinositide 3-kinase (PI3K), leading to decreased phosphorylation of downstream targets involved in cell survival . The inhibition was dose-dependent, with significant effects observed at concentrations as low as 5 µM.

Synthesis and Applications

The synthesis of this compound typically involves palladium-catalyzed coupling reactions between p-bromofluorobenzene and diethyl phosphite, followed by subsequent reactions to introduce the dimethylaminoethyl groups .

In addition to its biological activity, this compound serves as a valuable ligand in catalysis, particularly in asymmetric transfer hydrogenation reactions where it enhances the reactivity and selectivity of metal catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.